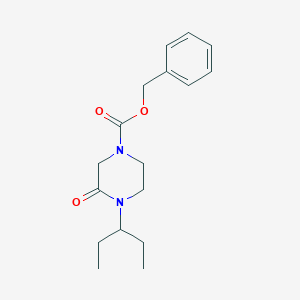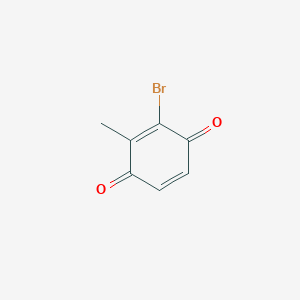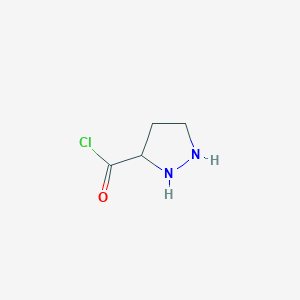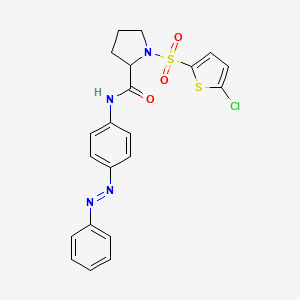
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of various functional groups, including a sulfonyl group, a diazenyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a suitable aromatic compound.
Introduction of the sulfonyl group: This step may involve sulfonylation of a thiophene derivative using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving appropriate precursors.
Coupling of the functionalized intermediates: The final step involves coupling the functionalized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action may involve binding to a specific enzyme or receptor, leading to inhibition or activation of a biological pathway. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
(E)-1-((5-methylthiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
(E)-1-((5-nitrothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorine atom in the thiophene ring, along with the diazenyl and carboxamide groups, may result in distinct reactivity and interactions compared to similar compounds.
Propriétés
Numéro CAS |
1101179-07-0 |
|---|---|
Formule moléculaire |
C21H19ClN4O3S2 |
Poids moléculaire |
475.0 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenyldiazenylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-19-12-13-20(30-19)31(28,29)26-14-4-7-18(26)21(27)23-15-8-10-17(11-9-15)25-24-16-5-2-1-3-6-16/h1-3,5-6,8-13,18H,4,7,14H2,(H,23,27) |
Clé InChI |
JWBZHAVJCDCQBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
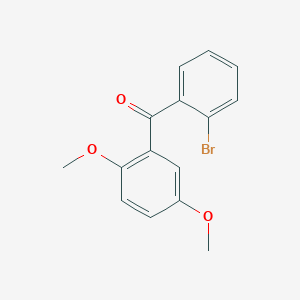
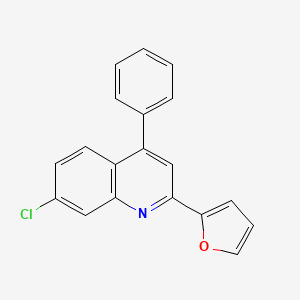
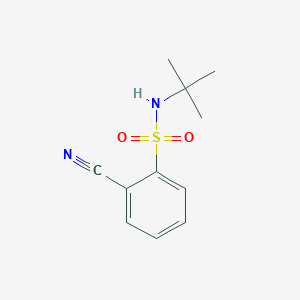
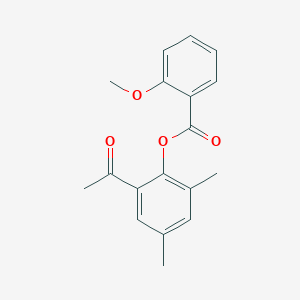
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)


![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
